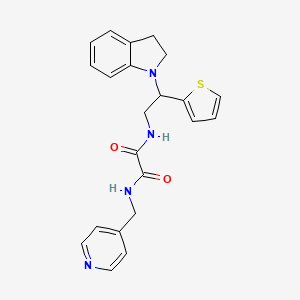

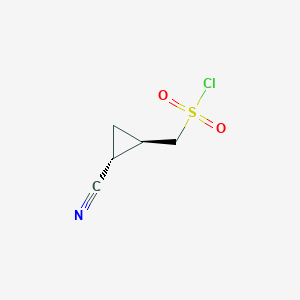

![molecular formula C12H13F3N2O2 B2717165 ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate CAS No. 477862-20-7](/img/structure/B2717165.png)

ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its high electronegativity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylation is a common process used to introduce a trifluoromethyl group into a molecule . This process often involves the use of reagents such as Ruppert’s reagent .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activity : One of the primary applications of this compound is in the synthesis of new pyrazoline and pyrazole derivatives with potential antibacterial and antifungal activities. These derivatives have shown promising results against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, suggesting their potential use in developing new antimicrobial agents (S. Y. Hassan, 2013).

Gas Separation Technologies : Another significant application of related compounds involves their use in metal-organic frameworks for the separation of ethane from ethylene. This process is critical in the chemical industry for the production of ethylene, a key raw material. The use of such frameworks can significantly reduce the energy cost and environmental impact associated with ethane/ethylene separation (Libo Li et al., 2018).

Organic Synthesis : The compound also plays a role in organic synthesis, particularly in the synthesis of new pyridazine, pyridine, and pyrazolo[3,4‐b]pyridine derivatives. These derivatives have potential applications in the development of new pharmaceuticals and agrochemicals, demonstrating the compound's versatility in synthetic organic chemistry (N. S. Ibrahim et al., 1989).

Molecular Structure and Cytotoxic Activity : Research has also been conducted on aroylhydrazones derived from ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate, focusing on their molecular structure, spectral analysis, and cytotoxic activity. These studies contribute to the understanding of the compound's potential in medicinal chemistry, particularly in designing drugs with specific biological activities (Ravindra Singh et al., 2017).

Microsponge Delivery System : The compound has been investigated for its use in a microsponge delivery system for benzoyl peroxide, highlighting its potential in reducing skin irritation associated with topical formulations. This research underscores the compound's utility in pharmaceutical formulations, improving drug delivery mechanisms (M. Jelvehgari et al., 2006).

Propiedades

IUPAC Name |

ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c1-3-19-8(2)16-17-11(18)9-4-6-10(7-5-9)12(13,14)15/h4-7H,3H2,1-2H3,(H,17,18)/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPERAPHAUXRALL-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NNC(=O)C1=CC=C(C=C1)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N\NC(=O)C1=CC=C(C=C1)C(F)(F)F)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2717092.png)

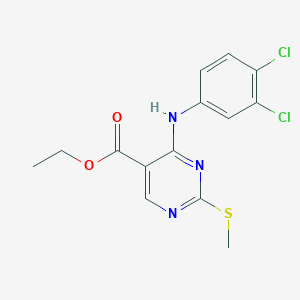

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)

![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)

![2-(4-methoxyphenyl)-3-(methylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2717099.png)

![1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide](/img/structure/B2717100.png)